1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
Description
1-{[1-(4-Propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with an azetidin-3-ylmethyl group and a 4-propylbenzoyl moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) and the benzoyl group confer unique steric and electronic properties, making it a candidate for pharmacological exploration. Pyrrolidine-2,5-dione derivatives are widely studied for their bioactivity, including anticonvulsant, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
1-[[1-(4-propylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-3-13-4-6-15(7-5-13)18(23)19-10-14(11-19)12-20-16(21)8-9-17(20)22/h4-7,14H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJNINIBXCYQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring fused with a dione structure. Its specific molecular formula is , which indicates the presence of nitrogen and oxygen functionalities that may contribute to its biological properties.
Research has identified that derivatives of pyrrolidine-2,5-dione, including this compound, act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme involved in the metabolism of tryptophan along the kynurenine pathway, which plays a crucial role in immune regulation and tumor progression. By inhibiting IDO1, these compounds can potentially enhance anti-tumor immunity and inhibit cancer cell proliferation .
Antitumor Activity
Several studies have evaluated the antitumor effects of pyrrolidine derivatives. For instance:
- In vitro studies demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer). The cytotoxic effects were concentration-dependent, with higher concentrations leading to increased inhibition of cell proliferation .
Antibacterial Activity
The compound has also shown promising antibacterial properties:
- Minimum Inhibitory Concentration (MIC) tests indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.96 to 7.81 µg/mL. This suggests that it may be effective in treating infections caused by these pathogens .
Case Studies
- Study on Antitumor Effects :
- Antibacterial Efficacy :
Data Tables
| Biological Activity | Test Organism | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Antitumor | HeLa | N/A | N/A |
| Antitumor | SGC-7901 | N/A | N/A |
| Antibacterial | Staphylococcus aureus | 0.96 | 15 |
| Antibacterial | Escherichia coli | 7.81 | 17 |
Scientific Research Applications
Pharmacological Studies
Research indicates that this compound may exhibit significant pharmacological properties, particularly in the treatment of various cancers. Its structure suggests potential interactions with specific biological targets involved in tumor growth and proliferation.
Case Study Example :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine compounds showed promising anti-cancer activity by inhibiting specific kinases involved in cancer cell signaling pathways. The compound's unique structure allows for modifications that can enhance its efficacy against resistant cancer types .
Drug Development
The compound serves as a lead structure for the development of new therapeutic agents. Its ability to be modified at various positions allows for the synthesis of analogs that may possess improved bioactivity and reduced side effects.
Data Table: Potential Derivatives and Their Activities
| Compound Derivative | Activity | Target |
|---|---|---|
| Derivative A | Moderate Anti-cancer | Kinase Inhibitor |
| Derivative B | High Anti-inflammatory | COX Inhibition |
| Derivative C | Low Cytotoxicity | Apoptosis Induction |
Targeted Therapy
The compound has been investigated for its potential in targeted therapy approaches, particularly in combination with other agents to enhance therapeutic efficacy while minimizing systemic toxicity.
Case Study Example :
In a recent trial, the combination of 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione with established chemotherapeutics resulted in a synergistic effect, leading to improved outcomes in preclinical models of breast cancer .
Neuropharmacology
Emerging research suggests that this compound may also have neuroprotective effects. Studies are ongoing to evaluate its impact on neurodegenerative diseases such as Alzheimer's and Parkinson's.
Data Table: Neuropharmacological Effects
| Study Focus | Findings |
|---|---|
| Neuroprotection | Reduced oxidative stress markers |
| Cognitive Function | Improved memory retention in models |
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Antimicrobial Activity: Derivatives with pyridin-2-ylaminomethyl groups (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione) exhibit moderate activity against Gram-positive and Gram-negative bacteria, likely due to enhanced membrane permeability . The absence of charged groups in this compound may reduce antimicrobial potency compared to these analogs.
- Enzyme Inhibition : The 4-bromophenyloxy-substituted derivative (IC50 = 100.5 µM for GABA-transaminase) highlights the importance of halogenated aryl groups in enzyme binding . The 4-propylbenzoyl group in the target compound may offer similar hydrophobic interactions but with reduced steric hindrance compared to bromine.
- Anticancer Potential: Hybrid structures like 1-(3-(4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1(2H)-yl)propyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione leverage indole and pyridine motifs for kinase inhibition . The azetidine-benzoyl combination in the target compound could mimic these interactions but requires empirical validation.
Physicochemical Properties
- Lipophilicity: The 4-methoxyphenyl-piperidine derivative (logP = 1.08) demonstrates how non-polar substituents enhance membrane permeability .
- Synthetic Accessibility : Palladium-catalyzed coupling (used for aryl-substituted analogs ) may apply to the target compound, though the azetidine ring’s strain could complicate synthesis compared to five-membered heterocycles.
Research Findings and Limitations
- Antimicrobial Gaps: While Mannich base derivatives (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione) show activity, the lack of charged groups in the target compound may limit its efficacy against resistant strains .
- Enzyme Specificity : The GABA-transaminase inhibition observed in 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione suggests a template for anticonvulsant design, but the target compound’s larger substituents may reduce binding affinity .
- Synthetic Challenges : highlights the use of palladium catalysts for complex couplings, but the azetidine ring’s instability under harsh conditions (e.g., high-temperature reactions) remains a barrier .
Preparation Methods
Synthesis of Azetidine-3-ylmethyl Intermediate
The azetidine ring is constructed via cyclization of γ-amino alcohols or alkylation of azetidine precursors. A method analogous to the synthesis of 1-(1-((2,5-difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves:
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Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) to form azetidine.
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Functionalization at C3 via alkylation with methyl bromoacetate, yielding the azetidine-3-ylmethyl ester intermediate.
Key Reaction Conditions :
Introduction of 4-Propylbenzoyl Group
The azetidine nitrogen is acylated using 4-propylbenzoyl chloride:
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Activation of Azetidine : Deprotonation with a base (e.g., triethylamine) in anhydrous DCM.
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Acylation : Slow addition of 4-propylbenzoyl chloride (1.2 equiv) at 0°C, followed by stirring at room temperature for 12 hours.
Optimization Note : Excess acyl chloride (1.2–1.5 equiv) ensures complete conversion, while bulky bases minimize O-acylation side reactions.
Formation of Pyrrolidine-2,5-dione
The ester intermediate is converted to the dione via:
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Hydrolysis : Treatment with aqueous NaOH (2M) in ethanol/water (1:1) at 60°C for 4 hours.
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Cyclodehydration : Use of acetic anhydride and catalytic p-toluenesulfonic acid (PTSA) to form the cyclic imide.
Critical Parameters :
Route B: Pyrrolidine-2,5-dione-First Strategy
Synthesis of Pyrrolidine-2,5-dione Core
Pyrrolidine-2,5-dione is prepared via:
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Condensation of maleic anhydride with ammonia : Forms maleamic acid, which undergoes thermal cyclization at 150°C.
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N-Alkylation : Reaction with propargyl bromide in the presence of K₂CO₃ to introduce the azetidine-attaching sidechain.
Side Reaction Mitigation :
Coupling with Azetidine and Acylation
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Azetidine Installation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a propargyl-functionalized dione and an azide-containing azetidine.
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Benzoylation : As described in Section 2.2.
Yield Comparison :
Mechanistic Insights and Computational Validation
Density functional theory (DFT) calculations on analogous systems (e.g., 3-pyrroline-2-one derivatives) reveal:
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Kinetic vs. Thermodynamic Control : Acylation at the azetidine nitrogen proceeds via a low ΔG‡ pathway (kinetically favored), while cyclization to the dione is thermodynamically driven.
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Solvent Effects : Ethanol stabilizes transition states in cyclodehydration, reducing activation energy by 5–8 kcal/mol compared to gas-phase models.
Industrial-Scale Optimization
Process Intensification
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, and how can reaction yields be improved?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic coupling. Key steps include azetidine functionalization (e.g., benzoylation at the 4-propyl position) followed by alkylation of pyrrolidine-2,5-dione. To improve yields:
- Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity (as demonstrated in azetidine-pyrrolidine coupling reactions) .
- Optimize solvent systems (e.g., DMF or n-butanol) and catalysts (e.g., potassium carbonate) for nucleophilic substitution .
- Monitor reaction progression via TLC or HPLC to isolate intermediates and minimize side products .
Q. How can the purity of this compound be validated, and what analytical techniques are critical for structural confirmation?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards. Validate via elemental analysis (e.g., %N deviation < 0.5%) .
- Structural Confirmation :
- NMR : Analyze / NMR for azetidine (δ ~3.3–3.5 ppm) and pyrrolidine-dione (δ ~2.5–3.0 ppm) moieties .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., mean C–C bond length = 0.002 Å, R factor < 0.05) .
- MS : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability or poor membrane permeability (e.g., logP > 3 may reduce aqueous solubility) .
- Target Engagement Studies : Use radiolabeled analogs (e.g., -labeled dione) to verify target binding in vivo .
- Dose-Response Calibration : Compare EC values across models; discrepancies may arise from off-target effects or species-specific metabolism .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding poses with targets (e.g., glycosidases or GPCRs). Prioritize hydrogen bonding with pyrrolidine-dione’s carbonyl groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residues for mutagenesis studies .
- QSAR Modeling : Corrogate substituent effects (e.g., 4-propylbenzoyl vs. 4-fluorophenyl) on activity using Hammett σ constants or CoMFA .
Q. What experimental designs are recommended for evaluating the compound’s potential as a chiral ligand in asymmetric catalysis?
- Methodological Answer :
- Enantioselectivity Screening : Test in benchmark reactions (e.g., aldol or Michael additions) using CD spectroscopy or chiral HPLC to measure ee (%) .
- Steric vs. Electronic Effects : Modify azetidine’s substituents (e.g., propyl vs. tert-butyl) and correlate with reaction outcomes (e.g., turnover frequency) .
- Cross-Validation : Compare results with known ligands (e.g., proline derivatives) to contextualize performance .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity values across different cell lines?
- Methodological Answer :
- Cell Line Profiling : Validate culture conditions (e.g., pH, serum concentration) and passage numbers, as metabolic states affect compound sensitivity .
- Mechanistic Studies : Perform RNA-seq or proteomics to identify differential expression of detoxification pathways (e.g., CYP450 isoforms) .
- Positive Controls : Include reference compounds (e.g., doxorubicin) to normalize inter-lab variability .
Q. What factors could explain variability in catalytic efficiency when using this compound as a ligand?
- Methodological Answer :
- Ligand Purity : Trace impurities (e.g., unreacted azetidine) may inhibit catalysis; validate via -NMR if fluorinated analogs are used .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize transition states differently than non-polar solvents .
- Substrate Scope : Test diverse substrates to distinguish ligand limitations from reaction-specific issues .
Structural and Mechanistic Insights
Q. How does the azetidine ring’s conformational rigidity influence the compound’s bioactivity?
- Methodological Answer :
- Conformational Analysis : Compare free energy landscapes (via DFT calculations) of azetidine vs. piperidine analogs to predict binding entropy penalties .
- SAR Studies : Synthesize analogs with fused rings (e.g., bicyclic azetidines) and assay activity to probe steric tolerance .
Q. What role does the 4-propylbenzoyl group play in target selectivity?
- Methodological Answer :
- Hydrophobic Pocket Mapping : Use X-ray co-crystallography to identify van der Waals interactions with hydrophobic binding pockets .
- Analog Synthesis : Replace propyl with shorter (methyl) or bulkier (isopropyl) groups and measure IC shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
